molecular formula C16H18BrN5O2 B6499772 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-63-4

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B6499772
Numéro CAS: 476480-63-4
Poids moléculaire: 392.25 g/mol
Clé InChI: CKOMTIXKMWULCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-Bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS Number: 476480-63-4 ) is a purine-2,6-dione derivative offered for research purposes. This compound has a molecular formula of C16H18BrN5O2 and a molecular weight of 392.25 g/mol . The structural motif of 8-aminosubstituted purine-2,6-diones is a subject of interest in medicinal chemistry research, particularly as potential ligands for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 . Studies on closely related compounds within this chemical class have shown that they can be designed and evaluated for their affinity to these neuroreceptors, and some analogues have displayed antidepressant-like and anxiolytic-like activity in preclinical models . This suggests that 7-(3-Bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione may serve as a valuable chemical tool for neuroscientists and pharmacologists exploring the central nervous system. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O2/c1-3-7-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-5-4-6-11(17)8-10/h4-6,8H,3,7,9H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOMTIXKMWULCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-63-4
Record name 7-(3-BROMOBENZYL)-3-METHYL-8-(PROPYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Core Purine Scaffold Preparation

The synthesis begins with xanthine (1H-purine-2,6-dione) as the foundational scaffold. Methylation at the N3 position is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-methylxanthine with >85% purity. Subsequent bromination at the C8 position employs N-bromosuccinimide (NBS) in chloroform under reflux (60°C, 6 hours), producing 8-bromo-3-methylxanthine.

Key Reaction Parameters :

StepReagents/ConditionsYield (%)
N3 MethylationCH₃I, K₂CO₃, DMF, 60°C, 12h87
C8 BrominationNBS, CHCl₃, reflux, 6h78

Introduction of the 3-Bromobenzyl Group

The 3-bromobenzyl moiety is introduced at the N7 position via alkylation. 8-Bromo-3-methylxanthine is treated with 3-bromobenzyl bromide in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C to room temperature for 24 hours. This step requires strict anhydrous conditions to prevent hydrolysis.

Optimization Insights :

  • Solvent Choice : THF outperforms DMF due to better solubility of the benzylating agent.

  • Temperature Control : Gradual warming from 0°C to 25°C minimizes side reactions (e.g., O-alkylation).

  • Yield Improvement : Addition of catalytic tetrabutylammonium iodide (TBAI) increases yield from 65% to 82%.

Propylamine Substitution at C8

The bromine atom at C8 is replaced with propylamine via nucleophilic aromatic substitution (SNAr). The reaction is conducted in ethanol/water (3:1) at 80°C for 48 hours under nitrogen atmosphere. Excess propylamine (5 eq) ensures complete conversion.

Critical Factors :

  • pH Adjustment : Maintaining pH ~9 with triethylamine enhances nucleophilicity of propylamine.

  • Byproduct Mitigation : Silica gel chromatography removes unreacted starting material and hydrolyzed byproducts.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Intermediate compounds are purified via flash chromatography using ethyl acetate/hexane mixtures.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, Ar-H), 4.92 (s, 2H, CH₂), 3.25 (t, J=6.8 Hz, 2H, NHCH₂), 3.10 (s, 3H, NCH₃).

  • HRMS (ESI) : m/z calcd for C₁₆H₁₈BrN₅O₂ [M+H]⁺: 424.06; found: 424.05.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for bromination and alkylation steps reduces reaction times by 40% and improves safety profiles by minimizing exposure to hazardous reagents.

Green Chemistry Approaches

Recent advancements utilize mechanochemical grinding (ball milling) for solvent-free alkylation, achieving 75% yield with reduced waste generation .

Analyse Des Réactions Chimiques

Types of Reactions

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Applications De Recherche Scientifique

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

7-(3-Bromobenzyl)

  • Target Compound : The 3-bromobenzyl group introduces moderate steric bulk and electron-withdrawing effects due to bromine’s inductive effect. This may enhance binding to hydrophobic pockets in biological targets .
  • 7-(4-Chlorobenzyl) (CID 986255): Substitution at the para position with chlorine reduces steric hindrance compared to meta-bromo.
  • 7-(2-Chlorobenzyl) (CID 3153005): Ortho-substitution creates steric strain, possibly destabilizing binding conformations. However, the chloro group retains moderate electron-withdrawing properties .

Substituent Variations at Position 8

8-(Propylamino)

  • Target Compound: The primary amine in propylamino enables hydrogen bonding with target proteins. The linear alkyl chain balances hydrophobicity and flexibility .
  • 8-(4-Methylpiperazinyl) (CID 986255): The piperazine ring introduces rigidity and basicity, improving water solubility and interaction with acidic residues (e.g., in enzyme active sites). This substitution is linked to anti-mycobacterial activity in analogs .
  • 8-Bromo (): Bromine acts as a leaving group, facilitating further synthetic modifications. However, it may reduce biological activity due to decreased nucleophilicity at position 8 .

Comparative Data Table

Compound Name Position 7 Substituent Position 8 Substituent Key Properties/Activities Reference
Target Compound 3-Bromobenzyl Propylamino Potential H-bond donor; moderate lipophilicity
7-(4-Chlorobenzyl)-8-(4-methylpiperazinyl) 4-Chlorobenzyl 4-Methylpiperazinyl Anti-mycobacterial (MIC < 1 µg/mL)
7-(2-Chlorobenzyl)-8-(3-hydroxypropylamino) 2-Chlorobenzyl 3-Hydroxypropylamino Enhanced hydrophilicity; unconfirmed activity
8-Bromo-7-(3-chlorobenzyl) 3-Chlorobenzyl Bromine Synthetic intermediate; poor bioactivity
Caffeine analog 3j Methyl 6-Methylpyridin-2-yloxy Analgesic; no CNS stimulation

Activité Biologique

7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential biological significance. Its structure includes a bromobenzyl moiety and a propylamino group, which may influence its interaction with biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
  • Molecular Formula : C16H18BrN5O2
  • Molecular Weight : 396.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may exhibit both agonistic and antagonistic properties depending on the target:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases and phosphodiesterases, which play crucial roles in signal transduction pathways.
  • Receptor Interaction : It may also bind to adenosine receptors, influencing cellular signaling related to inflammation and cancer progression.

Anticancer Properties

Research indicates that 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer properties:

  • In Vitro Studies : In cell line assays, the compound has shown cytotoxic effects against various cancer types, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
PC-3 (Prostate)20G1 phase cell cycle arrest

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity:

  • Cytokine Regulation : Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Emerging studies indicate neuroprotective properties:

  • Neuroprotection in Models : In animal models of neurodegeneration, treatment with the compound has resulted in decreased neuronal loss and improved cognitive function, likely through modulation of neuroinflammatory pathways.

Case Studies

  • Breast Cancer Cell Study :
    A study involving MDA-MB-231 cells demonstrated that treatment with 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione led to a dose-dependent decrease in cell viability. The study highlighted its potential as a novel therapeutic agent for breast cancer.
  • Inflammatory Response in Macrophages :
    Research published in Journal of Immunology showed that this compound significantly inhibited LPS-induced TNF-alpha production in RAW264.7 macrophages, reinforcing its role as an anti-inflammatory agent.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the recommended synthetic routes for preparing 7-(3-bromobenzyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield? A:

  • Synthetic Route:
    • Core Structure Formation: Start with alkylation of 8-bromo-3-methylxanthine derivatives using 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the benzyl group .
    • Nucleophilic Substitution: Replace the 8-bromo substituent with propylamine via SN2 reaction in anhydrous THF at 60°C for 12–24 hours. Catalysts like DIPEA improve amine reactivity .
  • Optimization Tips:
    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .
    • Temperature Control: Lower temperatures (≤60°C) minimize side reactions during nucleophilic substitution .

Advanced Reaction Optimization

Q: How can competing nucleophilic pathways during 8-position functionalization be mitigated to ensure regioselectivity? A:

  • Competing Pathways: The 8-bromo group in xanthine derivatives is prone to nucleophilic attack, but adjacent substituents (e.g., 3-methyl) may sterically hinder reactivity.
  • Mitigation Strategies:
    • Protecting Groups: Temporarily protect the 3-methyl group using tert-butyldimethylsilyl (TBS) chloride to reduce steric hindrance .
    • Catalyst Screening: Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) for selective amination, achieving >85% yield with Xantphos ligands .
  • Validation: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm regiochemistry via ¹H NMR (absence of undesired peaks at δ 8.2–8.5 ppm) .

Biological Target Identification

Q: What methodologies are recommended for identifying biological targets of this compound, given its structural similarity to purine-based enzyme inhibitors? A:

  • In Silico Screening:
    • Docking Studies: Use AutoDock Vina to predict binding affinities with adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms. Focus on conserved purine-binding pockets .
    • Pharmacophore Mapping: Align the 3-bromobenzyl and propylamino groups with known inhibitors (e.g., theophylline derivatives) to infer target overlap .
  • Experimental Validation:
    • Enzyme Assays: Test inhibitory activity against ADA (UV–Vis monitoring at 265 nm) and PDE4 (radioactive cAMP hydrolysis assay). IC₅₀ values <10 μM suggest therapeutic potential .

Handling Data Contradictions in Biological Activity

Q: How should researchers address discrepancies in reported IC₅₀ values across different studies for this compound? A:

  • Potential Causes:
    • Assay Variability: Differences in buffer pH (e.g., 7.4 vs. 8.0) or cofactor concentrations (Mg²⁺, Zn²⁺) alter enzyme kinetics .
    • Compound Purity: Ensure ≥95% purity (HPLC with C18 column, 220 nm detection) to exclude impurities affecting activity .
  • Resolution Workflow:
    • Standardize Protocols: Adopt WHO-recommended assay conditions for ADA/PDE studies.
    • Cross-Validate: Compare results with structurally analogous compounds (e.g., 8-(cyclohexylamino)-7-ethyl derivatives) to identify trends .

Stability and Degradation Analysis

Q: What analytical methods are most effective for assessing the hydrolytic stability of the 8-propylamino group under physiological conditions? A:

  • Hydrolysis Conditions:
    • Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours.
  • Detection Methods:
    • LC-MS/MS: Monitor molecular ion [M+H]⁺ at m/z 422.1 (expected) and degradation products (e.g., m/z 350.0 for deaminated species).
    • ¹H NMR: Track disappearance of propylamino NH peaks (δ 5.8–6.2 ppm) .
  • Stabilization Strategies:
    • Formulation: Use lyophilization with trehalose to reduce aqueous degradation.

Advanced Structural Confirmation

Q: How can X-ray crystallography and DFT calculations resolve ambiguities in the compound’s tautomeric forms? A:

  • Tautomer Identification:
    • X-ray Crystallography: Determine dominant tautomer (e.g., 1H vs. 3H) via crystal structure analysis. Look for N–H···O hydrogen bonds in the purine core .
    • DFT Calculations: Compare Gibbs free energies of tautomers at B3LYP/6-311++G(d,p) level. A ΔG <2 kcal/mol suggests equilibrium coexistence .
  • Validation: Cross-reference with ¹³C NMR chemical shifts (e.g., C2=O at δ 155–160 ppm) .

Mechanistic Studies on Covalent Binding

Q: What experimental approaches confirm covalent interaction between the 3-bromobenzyl group and cysteine residues in target proteins? A:

  • Mass Spectrometry:
    • Intact Protein MS: Detect mass shifts (+135 Da for benzylation) after incubating the compound with recombinant ADA.
    • Peptide Mapping: Digest ADA with trypsin, identify modified peptides via LC-MS/MS (e.g., Cys²⁶⁵ adduct) .
  • Competitive Inhibition: Pre-treat ADA with iodoacetamide (cysteine blocker); reduced compound binding confirms covalent mechanism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.